3-(3,5-Di-tert-butylphenyl)prop-2-ynal
Description
3-(3,5-Di-tert-butylphenyl)prop-2-ynal is an α,β-unsaturated aldehyde characterized by a phenyl ring substituted with two tert-butyl groups at the 3- and 5-positions and a prop-2-ynal moiety. This compound is of interest in medicinal chemistry and materials science due to its unique steric and electronic properties. The tert-butyl groups impart significant steric hindrance, which can influence reactivity and stability, while the prop-2-ynal group offers a reactive site for nucleophilic additions or cycloadditions . A notable correction in its nomenclature was published in 2018, where the suffix "propioaldehyde" was revised to "prop-2-ynal" to align with IUPAC guidelines, emphasizing the importance of precise chemical naming in research .
Properties
CAS No. |
192812-12-7 |
|---|---|
Molecular Formula |
C17H22O |
Molecular Weight |
242.36 g/mol |
IUPAC Name |
3-(3,5-ditert-butylphenyl)prop-2-ynal |
InChI |
InChI=1S/C17H22O/c1-16(2,3)14-10-13(8-7-9-18)11-15(12-14)17(4,5)6/h9-12H,1-6H3 |
InChI Key |
LYFGTVPEJMUNCP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)C#CC=O)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Di-tert-butylphenyl)prop-2-ynal typically involves the reaction of 3,5-di-tert-butylbenzaldehyde with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The resulting product is then purified through column chromatography to obtain the desired compound .
Industrial Production Methods
While specific industrial production methods for 3-(3,5-Di-tert-butylphenyl)prop-2-ynal are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-Di-tert-butylphenyl)prop-2-ynal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the propynal group to an alcohol or alkane using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, where the tert-butyl groups provide steric hindrance, influencing the regioselectivity of the reaction.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
3-(3,5-Di-tert-butylphenyl)prop-2-ynal has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 3-(3,5-Di-tert-butylphenyl)prop-2-ynal involves its interaction with specific molecular targets and pathways. The compound’s propynal group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the phenyl ring’s tert-butyl groups can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy within biological systems .
Comparison with Similar Compounds
Substituent-Driven Electronic and Steric Effects
The table below contrasts 3-(3,5-Di-tert-butylphenyl)prop-2-ynal with its closest structural analogs, focusing on substituent effects:
| Compound Name | Substituent on Phenyl Ring | Functional Group | Key Properties |
|---|---|---|---|
| 3-(3,5-Di-tert-butylphenyl)prop-2-ynal | 3,5-di-tert-butyl | Prop-2-ynal | High steric hindrance; electron-donating tert-butyl groups enhance stability |
| 3-[4-(Methylsulfonyl)phenyl]prop-2-ynal | 4-methylsulfonyl | Prop-2-ynal | Electron-withdrawing sulfonyl group increases electrophilicity of aldehyde |
Key Findings :
- Steric Effects : The tert-butyl groups in 3-(3,5-Di-tert-butylphenyl)prop-2-ynal create a sterically crowded environment, reducing accessibility to the aldehyde group. This contrasts with the less hindered 3-[4-(methylsulfonyl)phenyl]prop-2-ynal, where the sulfonyl group occupies a para position without introducing significant bulk .
- In contrast, the electron-withdrawing methylsulfonyl group in 3-[4-(methylsulfonyl)phenyl]prop-2-ynal increases the electrophilicity of the aldehyde, enhancing its reactivity toward nucleophiles .
Comparison with Baccatin III Ester Analogs
These esters feature acyl chain variations on the Baccatin III core, altering solubility and biological activity .
| Compound Class | Core Structure | Substituent Type | Functional Impact |
|---|---|---|---|
| 3-(3,5-Di-tert-butylphenyl)prop-2-ynal | Phenylpropynal | Bulky alkyl groups | Steric shielding, stability |
| Baccatin III esters | Taxane diterpenoid | Aliphatic acyl chains | Solubility modulation, pharmacokinetic tuning |
Key Findings :
- Application Divergence : Baccatin III analogs prioritize ester modifications to optimize drug delivery (e.g., paclitaxel derivatives), whereas 3-(3,5-Di-tert-butylphenyl)prop-2-ynal’s modifications target steric and electronic tuning for synthetic intermediates or catalyst design .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
